Cas no 1520339-98-3 (1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine)

1-2-(1-Methyl-1H-imidazol-4-yl)ethylpiperazine is a heterocyclic compound featuring both piperazine and imidazole moieties, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for functionalization at multiple sites, enabling the development of biologically active molecules, particularly in medicinal chemistry. The compound’s stability and reactivity make it suitable for use in the synthesis of ligands, catalysts, and potential drug candidates. Its imidazole ring contributes to metal coordination properties, while the piperazine backbone offers flexibility in molecular design. This compound is often utilized in research settings for exploring structure-activity relationships in pharmacologically relevant scaffolds.
1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine structure
1520339-98-3 structure
Product Name:1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine
CAS No:1520339-98-3
MF:C10H18N4
MW:194.276721477509
CID:5833412
PubChem ID:82605997
Update Time:2025-10-30

1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine
    • 1520339-98-3
    • 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperazine
    • EN300-1787156
    • Inchi: 1S/C10H18N4/c1-13-8-10(12-9-13)2-5-14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3
    • InChI Key: XJIBLQNAMLHHPU-UHFFFAOYSA-N
    • SMILES: N1(CCC2=CN(C)C=N2)CCNCC1

Computed Properties

  • Exact Mass: 194.153146591g/mol
  • Monoisotopic Mass: 194.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 33.1Ų

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Additional information on 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine

Chemical Profile of 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine (CAS No. 1520339-98-3)

1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine, identified by the Chemical Abstracts Service Number (CAS No.) 1520339-98-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of piperazine derivatives, which are well-documented for their diverse pharmacological properties. The structural integration of a methyl-substituted imidazole moiety with a piperazine ring endows this molecule with unique chemical and biological characteristics, making it a promising candidate for further investigation in drug discovery and development.

The methyl-substituted imidazole component in 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine plays a crucial role in modulating its interactions with biological targets. Imidazole derivatives are widely recognized for their involvement in various biological processes, including enzyme inhibition and receptor binding. The presence of the methyl group at the 1-position of the imidazole ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and target binding affinity. This feature has been leveraged in the design of novel therapeutic agents targeting neurological and cardiovascular disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine with potential biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammation and pain pathways. The piperazine moiety, known for its ability to form hydrogen bonds and interact with aromatic residues, further contributes to the compound's binding efficacy. These structural features make it an attractive scaffold for developing next-generation therapeutics.

In the realm of medicinal chemistry, the synthesis and optimization of 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine have been refined through multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group transformations. The synthesis pathway not only highlights the synthetic versatility of this compound but also underscores its potential as a building block for more complex drug molecules. Researchers have employed modern techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structural integrity and purity of the compound.

The pharmacological profile of 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine has been explored in preclinical studies, where it demonstrated promising effects in models of neurological disorders. The compound's ability to modulate neurotransmitter activity has raised interest among scientists investigating treatments for conditions such as depression, anxiety, and neurodegenerative diseases. Additionally, its interaction with ion channels and receptors has been investigated for potential applications in managing cardiovascular diseases.

One of the most compelling aspects of 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine is its potential for customization through structural modifications. By altering substituents on either the imidazole or piperazine rings, chemists can fine-tune the pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. This flexibility has allowed researchers to generate a library of analogs with enhanced therapeutic profiles. The development of novel synthetic methodologies has further accelerated this process, enabling rapid screening and identification of lead compounds.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way researchers evaluate candidates like 1-2-(1-methyl-1H-imidazol-4-yl)ethylpiperazine. Predictive models can forecast key pharmacological parameters based on molecular structure alone, significantly reducing the time required for experimental validation. These computational tools have been instrumental in identifying promising candidates for further clinical investigation, streamlining the drug development process.

As research progresses, collaborations between academic institutions and pharmaceutical companies are becoming increasingly vital for advancing compounds like 1-2-(1-methyl-1H-imidazol-4-yilethylpiperazine into clinical trials. Such partnerships leverage complementary expertise in synthetic chemistry, pharmacology, and biotechnology to accelerate translational research. The collective efforts of these stakeholders are essential for bringing innovative therapies to patients who need them most.

The future prospects for 1-2-(1-methyl-H-imidazol-e4-yilethyl-piperazine) are bright, with ongoing studies exploring its potential applications in oncology and anti-inflammatory therapies. Its unique structural features offer a rich foundation for designing molecules that can selectively target disease-causing pathways while minimizing side effects. As our understanding of biological systems continues to expand, so too does our ability to harness compounds like this one for therapeutic purposes.

In conclusion, 1520339 98 3 represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising pharmacological properties. The combination of traditional synthetic methods with cutting-edge computational tools ensures that this compound remains at the forefront of drug discovery efforts worldwide.

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